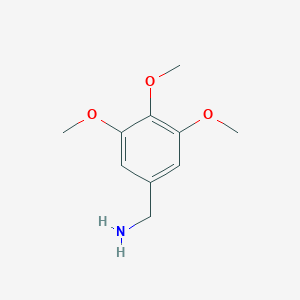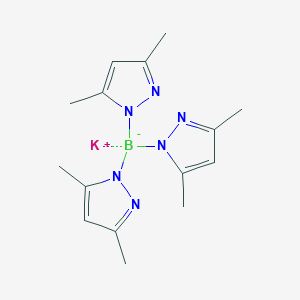![molecular formula C24H20 B102450 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro CAS No. 17341-02-5](/img/structure/B102450.png)
5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro, also known as DiEtbzCDDTH, is an organic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a polycyclic aromatic hydrocarbon that has a unique structure and properties, which make it a promising candidate for different applications.
Wirkmechanismus
The mechanism of action of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro is not well understood. However, it is believed that the unique structure of this compound plays a significant role in its properties and potential applications. The polycyclic aromatic hydrocarbon structure of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro allows for efficient charge transport, making it a promising candidate for use in organic electronics.
Biochemische Und Physiologische Effekte
There is limited information available regarding the biochemical and physiological effects of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro. However, studies have shown that this compound is relatively non-toxic and has low cytotoxicity. Additionally, 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro has been shown to have good stability under ambient conditions, making it a promising candidate for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro is its excellent charge-transport properties, which make it a promising candidate for use in organic electronics. Additionally, the synthesis process for this compound is relatively simple and can be carried out in a laboratory setting. However, one of the limitations of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro is its low solubility in common organic solvents, which can make it challenging to work with in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro. One potential direction is the optimization of the synthesis process to improve the yield and purity of the compound. Additionally, further studies are needed to better understand the mechanism of action of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro and its potential applications in organic electronics. Other potential future directions include investigating the use of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro in other applications, such as in the development of new materials and in the field of biotechnology.
Conclusion:
In conclusion, 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro is an organic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has excellent charge-transport properties, making it a promising candidate for use in organic electronics. Additionally, the synthesis process for this compound is relatively simple, and it has low cytotoxicity. However, further studies are needed to better understand the mechanism of action of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro and its potential applications in different fields.
Synthesemethoden
The synthesis of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro involves the reaction of 1,2,3,4-tetrahydrodibenzo[a,g]cyclododecene with ethylene gas in the presence of a palladium catalyst. This reaction leads to the formation of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro with a yield of around 60%. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of organic electronics. 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro has been shown to have excellent charge-transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Additionally, 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro has been investigated for its potential use in the development of organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).
Eigenschaften
CAS-Nummer |
17341-02-5 |
|---|---|
Produktname |
5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro |
Molekularformel |
C24H20 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene |
InChI |
InChI=1S/C24H20/c1-2-6-22-18-10-9-17(21(22)5-1)13-14-19-11-12-20(16-15-18)24-8-4-3-7-23(19)24/h1-12H,13-16H2 |
InChI-Schlüssel |
FETNXYIKSUXFQS-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C(CCC3=CC=C1C4=CC=CC=C34)C5=CC=CC=C25 |
Kanonische SMILES |
C1CC2=CC=C(CCC3=CC=C1C4=CC=CC=C34)C5=CC=CC=C25 |
Andere CAS-Nummern |
17341-02-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



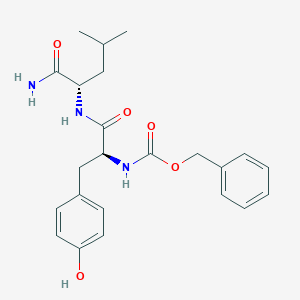
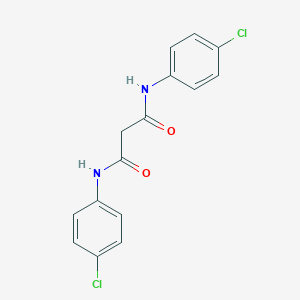



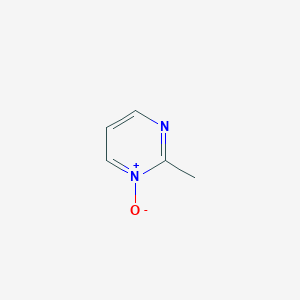

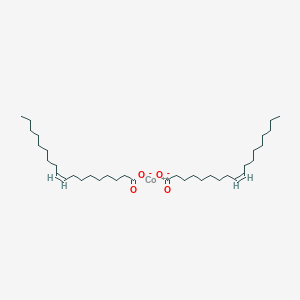

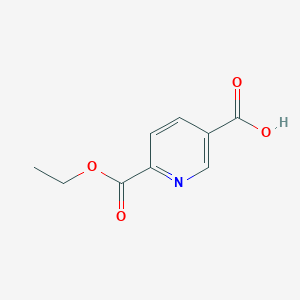
![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)
